![molecular formula C11H11BrN2O4 B5695849 {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid, also known as BMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMMPA is a pyridine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, this compound has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. In biochemistry, this compound has been used as a tool to study the role of GABA receptors in the brain. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including epilepsy, anxiety, and depression.
Mécanisme D'action
The mechanism of action of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid is not fully understood, but it is believed to involve the modulation of GABA receptors in the brain. GABA receptors are responsible for regulating the activity of neurons in the brain, and this compound has been shown to enhance the activity of these receptors. This enhancement leads to a decrease in neuronal activity, which can result in the anticonvulsant, antinociceptive, and anti-inflammatory effects observed in studies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anticonvulsant, antinociceptive, and anti-inflammatory effects. These effects are believed to be due to the modulation of GABA receptors in the brain. This compound has also been shown to have anxiolytic effects, which may be due to its ability to enhance the activity of GABA receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid has several advantages for use in lab experiments, including its ability to modulate GABA receptors in the brain, its anticonvulsant, antinociceptive, and anti-inflammatory effects, and its anxiolytic effects. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid, including its potential applications in the treatment of various diseases, its use as a tool to study the role of GABA receptors in the brain, and its potential as a drug candidate for the treatment of epilepsy, anxiety, and depression. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a therapeutic agent. Additionally, modifications to the synthesis method of this compound may be necessary to improve the yield and purity of the compound for use in lab experiments.
Méthodes De Synthèse
{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid can be synthesized using a multi-step process that involves the reaction of 5-bromo-3-cyano-4-(methoxymethyl)-2-pyridinol with chloroacetic acid and triethylamine. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound has been studied extensively, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c1-6-10(12)8(4-17-2)7(3-13)11(14-6)18-5-9(15)16/h4-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVUKKYCFGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)O)C#N)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
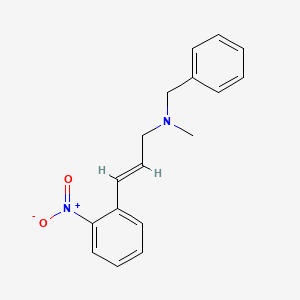

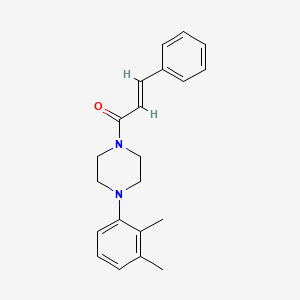
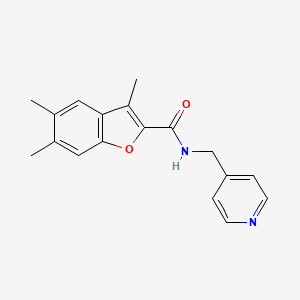
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)
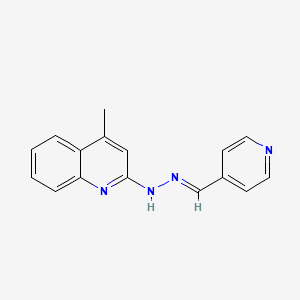
![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
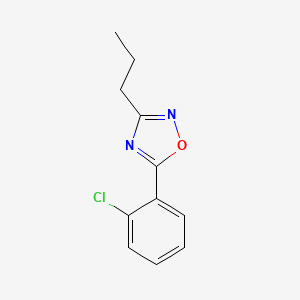
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)